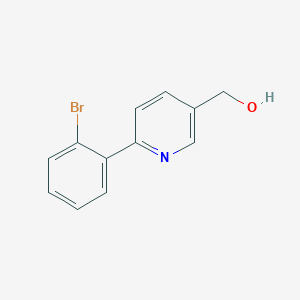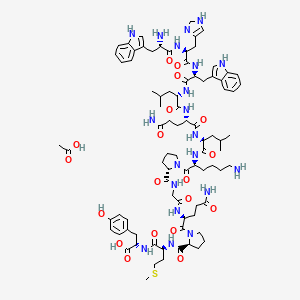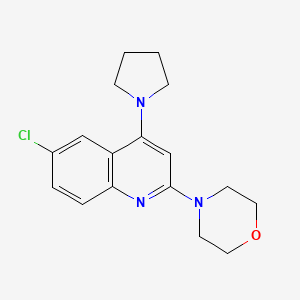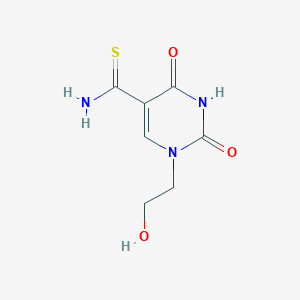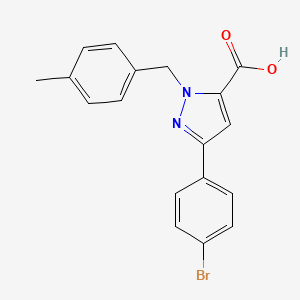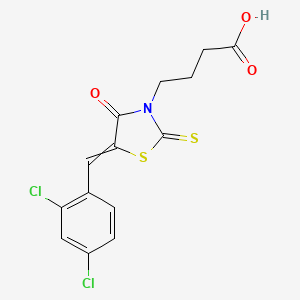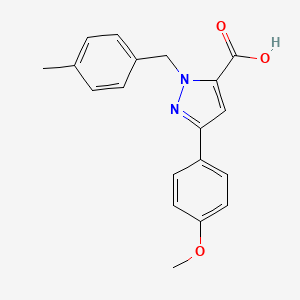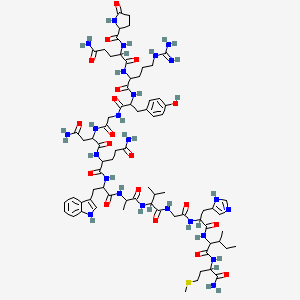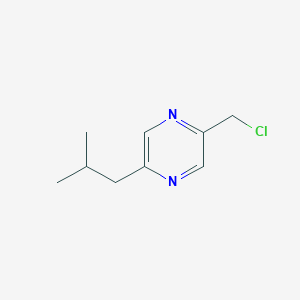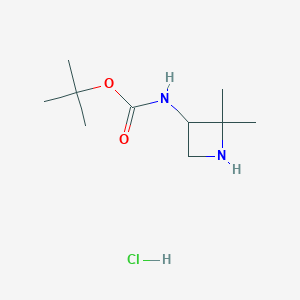
tert-Butyl (2,2-dimethylazetidin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 2,2-dimethylazetidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and purification steps to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or azetidines.
Scientific Research Applications
tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2,2-dimethylpropyl)carbamate
- tert-butyl N-(2,2-dimethylcyclopropyl)carbamate
- tert-butyl N-(2,2-dimethylbutyl)carbamate
Uniqueness
tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This makes it more versatile and effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-11-10(7,4)5;/h7,11H,6H2,1-5H3,(H,12,13);1H |
InChI Key |
QAQBKDALGHPAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)NC(=O)OC(C)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


